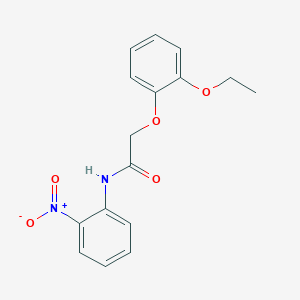
3-(3,5-dimethylbenzyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
説明
3-(3,5-dimethylbenzyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione, also known as Nootkatone, is a natural organic compound found in grapefruit, Alaska yellow cedar, and other plants. It has gained attention in recent years due to its potential applications in various fields, including scientific research.
科学的研究の応用
Neurotoxicity and Protein Crosslinking
Research on the effects of dimethyl substitution on the neurotoxicity of hexanedione derivatives has shown that dimethyl substitution can accelerate pyrrole formation and protein crosslinking. For instance, studies have found that 3,4-dimethyl-2,5-hexanedione cyclizes more rapidly than its parent compound, leading to progressive crosslinking of proteins in vitro. This suggests potential neurotoxic effects and highlights the importance of understanding the biochemical interactions of similar compounds (Anthony et al., 1983).
Catalytic Activity in Organic Synthesis
Another area of application is in the field of organic synthesis, where pyrrolidine derivatives have been used as catalysts. For example, organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate has been facilitated by pyrrolidine-based catalysts, demonstrating high regio- and enantioselectivity (Chowdhury & Ghosh, 2009). This indicates the potential of pyrrolidinediones in facilitating stereoselective reactions.
Enzyme-Mediated Reactions
Pyrrolidinedione derivatives have also been studied for their role in enzyme-mediated reactions. Research on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain diesters suggests that the structure of pyrrolidinedione derivatives can significantly influence enzymatic activity (Sobolev et al., 2002).
Material Science Applications
In material science, pyrrolidinediones have been investigated for their potential in creating novel materials. For instance, studies on the synthesis and characterization of poly[bis(pyrrol-2-yl)arylenes] show that derivatives of pyrrolidine can be used to produce conducting polymers with low oxidation potentials, indicating their utility in electronic applications (Sotzing et al., 1996).
特性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-10-16(2)12-18(11-15)13-19-14-20(23)22(21(19)24)9-8-17-6-4-3-5-7-17/h3-7,10-12,19H,8-9,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRDMLOUCPMEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



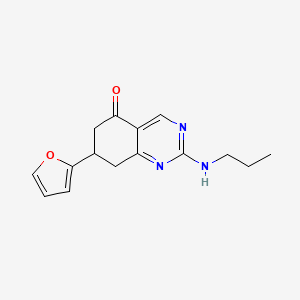
![2-chlorophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063193.png)
![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)
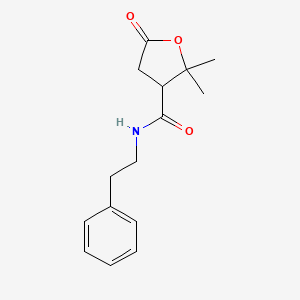
![10-isobutyryl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4063210.png)
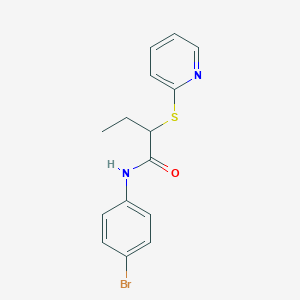
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4063221.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)
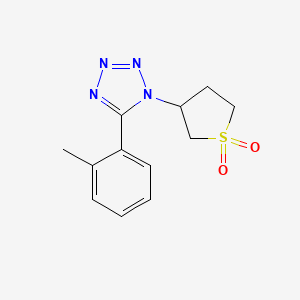
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4063239.png)
![2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
![2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063247.png)
![N~1~-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4063266.png)
